![molecular formula C18H22N2O3S B2396191 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide CAS No. 1235037-87-2](/img/structure/B2396191.png)
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide
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Overview
Description
The compound “(1-(Methylsulfonyl)piperidin-4-yl)methanol” is a related compound with the CAS Number: 241134-34-9 . It has a molecular weight of 193.27 .
Molecular Structure Analysis
The InChI code for “(1-(Methylsulfonyl)piperidin-4-yl)methanol” is 1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 .
Physical And Chemical Properties Analysis
The compound “(1-(Methylsulfonyl)piperidin-4-yl)methanol” has a molecular weight of 193.27 .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as crucial building blocks in drug development due to their diverse pharmacological properties. Researchers have explored the synthesis of substituted piperidines, including our compound of interest, for constructing novel drugs. The piperidine ring imparts favorable physicochemical properties, making it an attractive scaffold for drug design .
Anticancer Potential
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide: derivatives have been investigated for their cytotoxic effects against cancer cells. Structure-activity relationship studies revealed that specific substitutions on the piperidine ring (such as halogen, carboxyl, nitro, or methyl groups) enhance cytotoxicity. These findings suggest potential applications in cancer therapy .
Antimalarial Research
In the search for safe and effective antimalarial compounds, researchers evaluated structurally simple synthetic 1,4-disubstituted piperidines. Although not directly related to our compound, this highlights the broader interest in piperidines for combating infectious diseases, including malaria .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic medicinal blocks for drug construction .
Mode of Action
It’s worth noting that piperidine derivatives are often involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines .
Biochemical Pathways
The compound may potentially be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety and Hazards
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24(22,23)20-11-9-14(10-12-20)13-19-18(21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-13H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAWHFGGBNLBKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide |
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